1-[4-(4-Chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a sulfonylurea group, which is known for its applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
The synthesis of 1-[4-(4-Chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea involves several steps, starting from commercially available precursors. The synthetic route typically includes:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of 4-chlorophenyl and 2-chlorophenyl intermediates through halogenation reactions.
Coupling Reactions: These intermediates are then coupled with phenyl groups using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-[4-(4-Chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonylurea group into corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4-Chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diabetes and other metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts by inhibiting certain enzymes or receptors, leading to therapeutic effects. For example, in diabetes treatment, sulfonylurea compounds stimulate insulin release from pancreatic beta cells by binding to the sulfonylurea receptor, a component of the ATP-sensitive potassium channel.
Comparison with Similar Compounds
1-[4-(4-Chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea can be compared with other sulfonylurea compounds, such as:
Tolbutamide: Another sulfonylurea used in diabetes treatment, but with a different chemical structure and pharmacokinetic profile.
Glibenclamide: Known for its higher potency and longer duration of action compared to other sulfonylureas.
Chlorpropamide: Similar in structure but differs in its metabolic pathways and side effect profile.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S/c20-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-19(24)23-27(25,26)18-4-2-1-3-17(18)21/h1-12H,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSWQYPVUNYJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.